molecular formula C10H12BrN B14855338 3-Bromo-5-(cyclopentyl)pyridine

3-Bromo-5-(cyclopentyl)pyridine

Cat. No.: B14855338
M. Wt: 226.11 g/mol
InChI Key: PFPRWMLJAPIMPH-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclopentyl)pyridine is a brominated pyridine derivative featuring a cyclopentyl substituent at the 5-position of the pyridine ring. For example, 3-bromo-5-substituted pyridines are widely studied for their electronic properties, synthetic versatility, and applications in medicinal chemistry. The cyclopentyl group is notable for its hydrophobic and steric effects, which enhance van der Waals interactions in biological systems compared to smaller substituents like methyl or isopropyl groups . This compound likely serves as a key intermediate in the synthesis of kinase inhibitors or other bioactive molecules, leveraging the bromine atom for further functionalization (e.g., Suzuki couplings) .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-bromo-5-cyclopentylpyridine

InChI

InChI=1S/C10H12BrN/c11-10-5-9(6-12-7-10)8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

PFPRWMLJAPIMPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclopentyl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(cyclopentyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by coupling a boronic acid derivative with a bromopyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclopentyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 3-amino-5-(cyclopentyl)pyridine or 3-thio-5-(cyclopentyl)pyridine can be formed.

    Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

3-Bromo-5-(cyclopentyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclopentyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the cyclopentyl group contribute to its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-bromo-5-(cyclopentyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance:

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
This compound Cyclopentyl ~212.08 (calculated) Enhanced hydrophobicity; favorable thermodynamic binding profiles Kinase inhibitors, drug intermediates
3-Bromo-5-methoxypyridine Methoxy (C₆H₆BrNO) 188.02 Moderate polarity; used in cross-coupling reactions Pharmaceutical intermediates, agrochemicals
3-Bromo-5-ethoxypyridine Ethoxy (C₇H₈BrNO) 202.05 Higher lipophilicity than methoxy analog Organic synthesis, ligand design
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy (C₁₁H₇BrFNO) 276.08 Electron-withdrawing fluorophenoxy group; impacts electronic density Materials science, fluorescent probes
3-Bromo-5-(trimethylsilylethynyl)pyridine Trimethylsilylethynyl (C₁₀H₁₂BrNSi) 254.20 Silicon-based steric bulk; modifies reactivity in Sonogashira couplings Conductive polymers, optoelectronic materials
3-Bromo-5-(3-bromopropoxy)pyridine 3-Bromopropoxy (C₈H₉Br₂NO) 294.97 Dual bromine sites; high reactivity for nucleophilic substitutions Bifunctional linker in supramolecular chemistry

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